

An In-depth Technical Guide to Methyl Streptonigrin

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Compound of Interest

Compound Name: *Methyl streptonigrin*

Cat. No.: *B1676485*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl streptonigrin**, a derivative of the potent antitumor antibiotic streptonigrin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Core Molecular Data

Methyl streptonigrin is an organic molecular entity with significant interest in the field of medicinal chemistry due to its biological activity.^[1] The fundamental molecular and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C26H24N4O8	[1] [2] [3] [4] [5] [6]
Molecular Weight	520.49 g/mol	[3] [6]
Alternate Molecular Weight	520.498	[2]
Alternate Molecular Weight	520.49100	[4]
CAS Number	3398-48-9	[2]
Density	1.47 g/cm ³	[2] [4]
Boiling Point	760.9°C at 760 mmHg	[2] [4]
Flash Point	413.9°C	[4]
IUPAC Name	methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate	[2]
Synonyms	NSC-45384, Methyl ester streptonigrin, MES (VAN)	[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While specific, step-by-step laboratory protocols for the synthesis or application of **Methyl streptonigrin** are not detailed in the provided search results, the parent compound, streptonigrin, has been extensively studied. Researchers working with **Methyl streptonigrin** would likely adapt established protocols for streptonigrin. These generally involve:

- **Synthesis and Purification:** The synthesis of streptonigrin and its analogs is a complex, multi-step process. Researchers interested in the synthesis of **Methyl streptonigrin** would likely consult literature on the total synthesis of streptonigrin and modify the final esterification step to introduce the methyl group. Purification would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

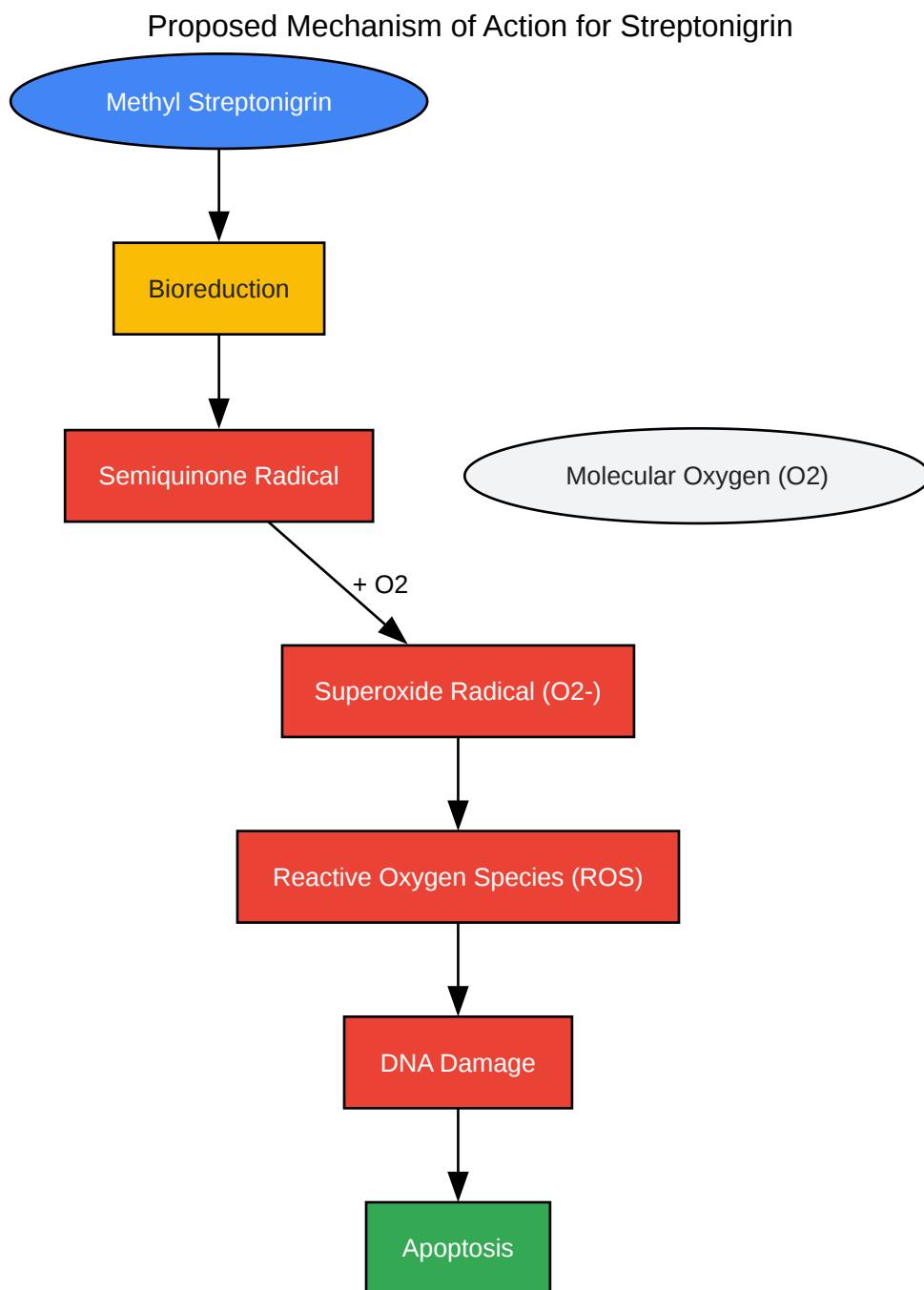
- In Vitro Cytotoxicity Assays: To evaluate the antitumor activity of **Methyl streptonigrin**, researchers would typically employ in vitro cytotoxicity assays using various cancer cell lines. A common protocol involves:
 - Seeding cancer cells in 96-well plates.
 - Treating the cells with a range of concentrations of **Methyl streptonigrin**.
 - Incubating for a specified period (e.g., 48-72 hours).
 - Assessing cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
- Mechanism of Action Studies: Investigating the mechanism of action of **Methyl streptonigrin** would involve a variety of molecular biology techniques. Based on the known activity of streptonigrin, these could include:
 - DNA Damage Assays: Comet assays or assays for γ -H2AX foci formation to assess DNA strand breaks.
 - Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels, as streptonigrin is known to induce oxidative stress.
 - Cell Cycle Analysis: Flow cytometry to determine the effect of the compound on cell cycle progression.
 - Western Blotting: To analyze the expression levels of proteins involved in DNA damage response, apoptosis, and other relevant signaling pathways.

Signaling Pathways and Logical Relationships

The parent compound, streptonigrin, is known to exert its cytotoxic effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and subsequent DNA damage. The proposed mechanism suggests that streptonigrin undergoes bioreduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This cascade of oxidative stress leads to DNA strand breaks and

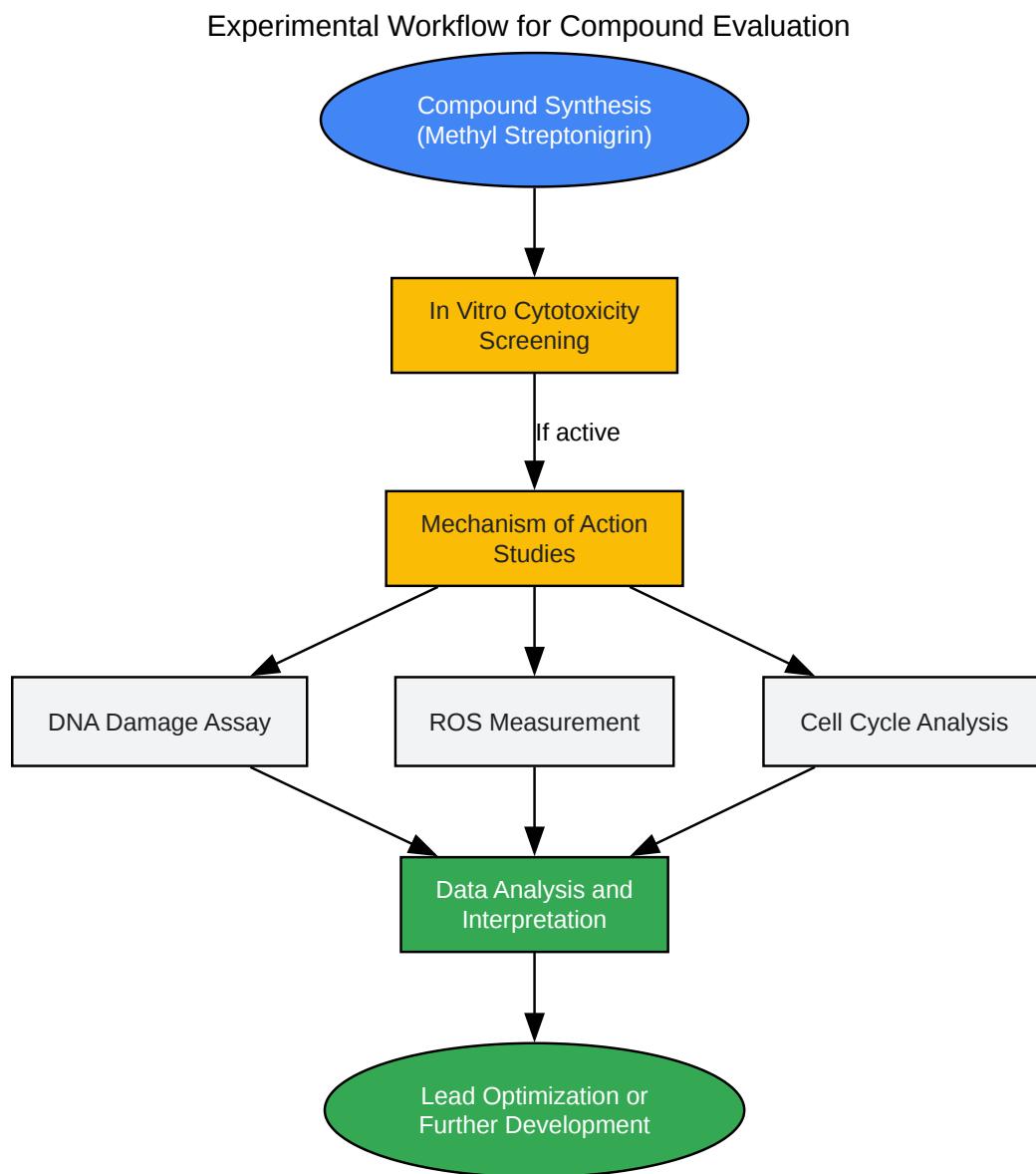
ultimately, apoptosis. It is hypothesized that **Methyl streptonigrin** acts through a similar pathway.

Below is a diagram illustrating the proposed mechanism of action for streptonigrin, which is expected to be highly relevant for **Methyl streptonigrin**.

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Caption: Proposed mechanism of action for streptonigrin and its derivatives.

The following diagram illustrates a general workflow for evaluating the cytotoxic and mechanistic properties of a compound like **Methyl streptonigrin**.



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Caption: A general experimental workflow for evaluating novel anticancer compounds.

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References

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